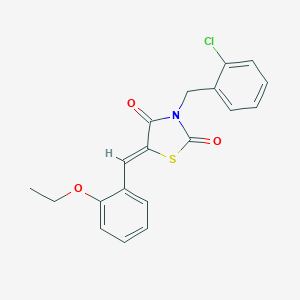![molecular formula C20H17BrN2O4S B300985 Ethyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B300985.png)
Ethyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the thiazolidine-2,4-dione class of compounds, which are known to exhibit a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of Ethyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, it is believed to act through various pathways, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the modulation of glucose and lipid metabolism. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
Ethyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and insulin resistance in animal models of diabetes and obesity. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been shown to improve cognitive function and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments include its well-established synthesis method, high purity, and wide range of biological activities. However, its limitations include its potential toxicity at high doses and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. These include further studies on its mechanism of action, potential side effects, and optimal dosing. In addition, there is a need for studies on its potential use in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Furthermore, the development of novel analogs of Ethyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Synthesemethoden
The synthesis of Ethyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-amino-3-methyl-4-thiazolidinone in the presence of ethyl cyanoacetate. The reaction is carried out in refluxing ethanol for several hours, followed by purification to obtain the final product. This synthesis method has been optimized to yield high purity and yield of Ethyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of diabetes, obesity, and other metabolic disorders.
Eigenschaften
Produktname |
Ethyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Molekularformel |
C20H17BrN2O4S |
Molekulargewicht |
461.3 g/mol |
IUPAC-Name |
ethyl 4-[[(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C20H17BrN2O4S/c1-3-27-19(26)12-4-7-15(8-5-12)22-20-23(2)18(25)17(28-20)11-13-10-14(21)6-9-16(13)24/h4-11,24H,3H2,1-2H3/b17-11-,22-20? |
InChI-Schlüssel |
VKROUOVGDWVKDL-GNYMFXGWSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(C=CC(=C3)Br)O)/S2)C |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(C=CC(=C3)Br)O)S2)C |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(C=CC(=C3)Br)O)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300904.png)
![5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300905.png)

![5-(5-Chloro-2-hydroxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300907.png)

![3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B300912.png)
![3-(4-Ethoxyphenyl)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B300913.png)
![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-1,3-thiazolidine-2,4-dione](/img/structure/B300915.png)


![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300919.png)

![2-[(3,4-Dimethylphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300925.png)